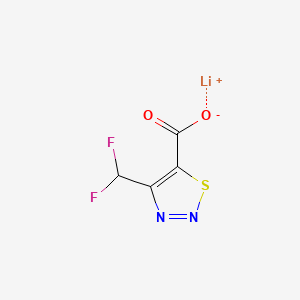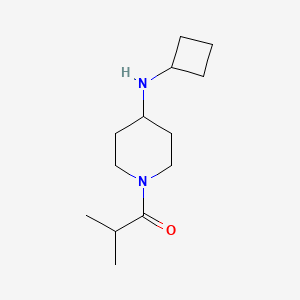
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyclobutylamino group attached to a piperidine ring, which is further connected to a methylpropanone moiety. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical research due to their diverse biological activities.
Métodos De Preparación
The synthesis of 1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-(cyclobutylamino)piperidine with 2-methylpropanoyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound.
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized to improve yield and reduce production costs, often involving the use of automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in biochemical studies to investigate the interactions of piperidine derivatives with biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the development of drugs for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mecanismo De Acción
The mechanism of action of 1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as 1-(4-(Cyclobutylamino)piperidin-1-yl)ethan-1-one and 1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methoxyethan-1-one. These compounds share structural similarities but differ in their functional groups and overall molecular structure.
1-(4-(Cyclobutylamino)piperidin-1-yl)ethan-1-one: This compound has an ethanone moiety instead of a methylpropanone moiety, which may result in different chemical and biological properties.
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methoxyethan-1-one: This compound contains a methoxy group, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H24N2O |
|---|---|
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
1-[4-(cyclobutylamino)piperidin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C13H24N2O/c1-10(2)13(16)15-8-6-12(7-9-15)14-11-4-3-5-11/h10-12,14H,3-9H2,1-2H3 |
Clave InChI |
GVWSVDZKVBCNQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)N1CCC(CC1)NC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


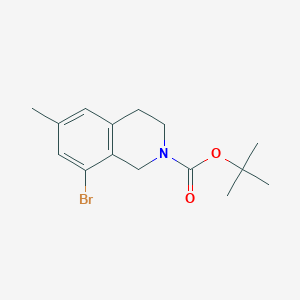
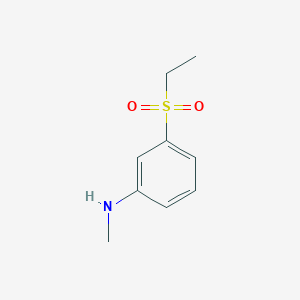

![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride](/img/structure/B13488801.png)

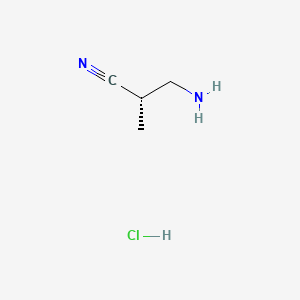
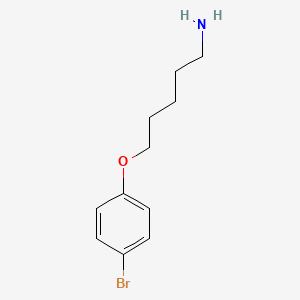
![{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)
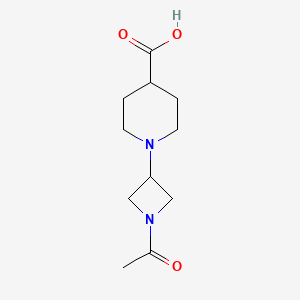
![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)
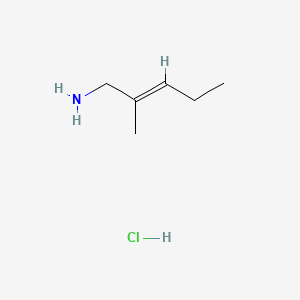
![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)
![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13488862.png)
